molecular formula C10H9FN2O B8517862 2-(4-fluoro-1H-indol-1-yl)acetamide

2-(4-fluoro-1H-indol-1-yl)acetamide

Cat. No. B8517862
M. Wt: 192.19 g/mol
InChI Key: UFHAZRZTWLGBPW-UHFFFAOYSA-N
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Patent
US07632856B2

Procedure details

2-(4-chloro-1H-indol-1-yl)acetamide 2 (MS (LC-MS, MH+): 209/211)) and 2-[4-(trifluoromethyl)-1H-indol-1-yl]acetamide 2a can be synthesized according to the same method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(trifluoromethyl)-1H-indol-1-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH2:11][C:12]([NH2:14])=[O:13].[F:15]C(F)(F)C1C=CC=C2C=1C=CN2CC(N)=O>>[F:15][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH2:11][C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CN(C2=CC=C1)CC(=O)N
Name
2-[4-(trifluoromethyl)-1H-indol-1-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C2C=CN(C2=CC=C1)CC(=O)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C2C=CN(C2=CC=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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